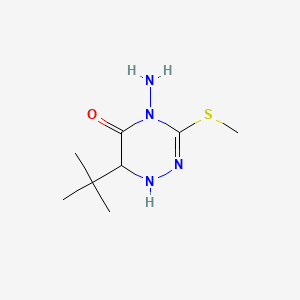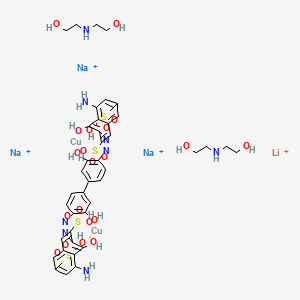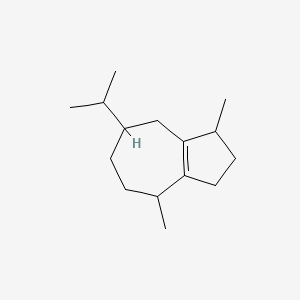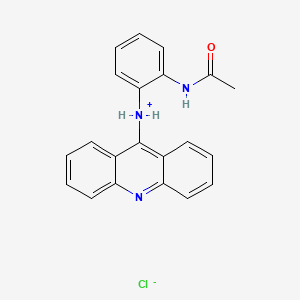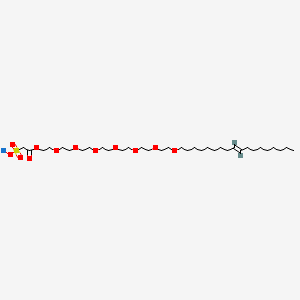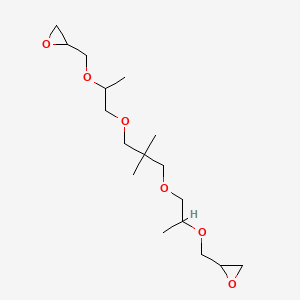
acridin-9-yl-(2-ethylphenyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
Applications De Recherche Scientifique
Acridin-9-yl-(2-ethylphenyl)azanium;chloride has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other acridine derivatives.
- Employed in various organic synthesis reactions.
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with similar DNA intercalating properties.
9-Phenyl acridine: Known for its anticancer activity.
Acridine orange: Used as a fluorescent dye in biological research.
Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
75775-80-3 |
|---|---|
Formule moléculaire |
C21H19ClN2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
acridin-9-yl-(2-ethylphenyl)azanium;chloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Clé InChI |
YLPRVHDTMUOHBB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


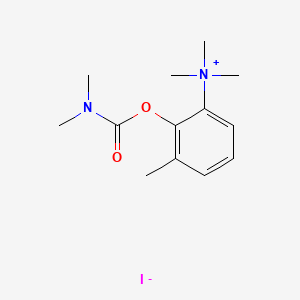
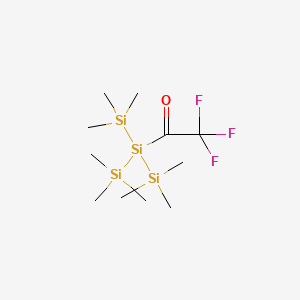
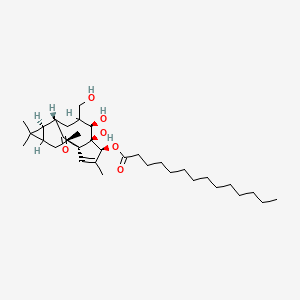
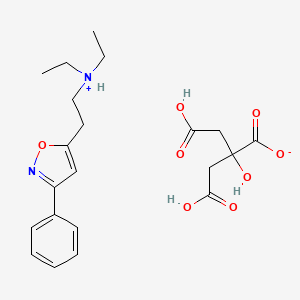
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
